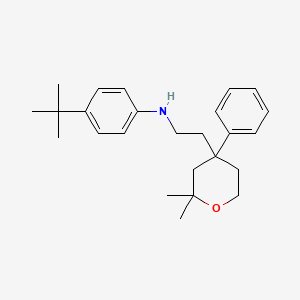
alpha-Hydroxy octadecanoyl coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Hydroxy Octadecanoyl Coenzyme A is a derivative of coenzyme A that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound is commonly used in the synthesis of various lipids in biological systems. It plays a crucial role in lipid metabolism and is often used in research settings due to its stability and water-solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Octadecanoyl Coenzyme A typically involves the esterification of octadecanoic acid with coenzyme A. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Hydroxy Octadecanoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Alpha-Keto Octadecanoyl Coenzyme A.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Hydroxy Octadecanoyl Coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study lipid metabolism.
Biology: Investigated for its role in cellular processes involving lipid synthesis and degradation.
Medicine: Explored for its potential in treating metabolic disorders related to lipid metabolism.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
Mecanismo De Acción
Alpha-Hydroxy Octadecanoyl Coenzyme A exerts its effects by acting as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for the synthesis and degradation of lipids. The compound interacts with various enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, to facilitate these processes. The molecular targets and pathways involved include the tricarboxylic acid cycle and beta-oxidation of fatty acids .
Comparación Con Compuestos Similares
- Alpha-Hydroxy Stearoyl Coenzyme A
- Alpha-Hydroxy Palmitoyl Coenzyme A
- Alpha-Hydroxy Myristoyl Coenzyme A
Comparison: Alpha-Hydroxy Octadecanoyl Coenzyme A is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon. This structural feature influences its reactivity and interaction with enzymes compared to other similar compounds. For instance, Alpha-Hydroxy Stearoyl Coenzyme A has a similar structure but differs in the length of the fatty acid chain, which can affect its solubility and metabolic pathways .
Propiedades
Fórmula molecular |
C39H70N7O18P3S |
|---|---|
Peso molecular |
1050.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
Clave InChI |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


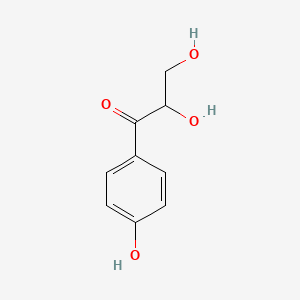
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
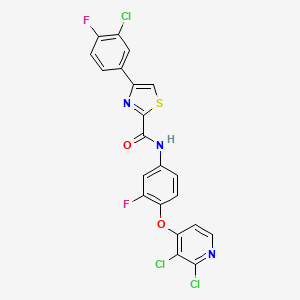
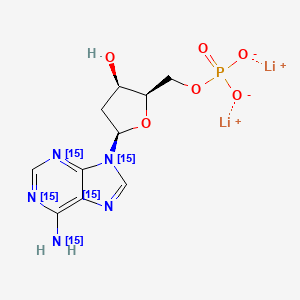

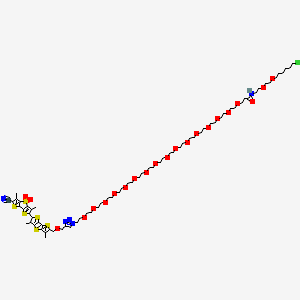
![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
